molecular formula C6H9N3O2 B583445 2-Amino-4,6-dimethoxypyrimidine-d6 CAS No. 1219803-92-5

2-Amino-4,6-dimethoxypyrimidine-d6

Katalognummer: B583445
CAS-Nummer: 1219803-92-5
Molekulargewicht: 161.194
InChI-Schlüssel: LVFRCHIUUKWBLR-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,6-dimethoxypyrimidine-d6 is a deuterated derivative of 2-amino-4,6-dimethoxypyrimidine, where six hydrogen atoms in the methoxy (-OCH3) groups are replaced with deuterium (D). Key properties include:

  • Molecular formula: C6H3D6N3O2
  • Molecular weight: 161.19 g/mol
  • CAS No.: 1219803-92-5 (deuterated form); 36315-01-2 (non-deuterated form) .
  • Structure: Features methoxy groups at positions 4 and 6 of the pyrimidine ring, with an amino group at position 2. The deuterated variant is isotopically labeled, making it valuable in metabolic studies and quantitative mass spectrometry as an internal standard .

Synthesis involves chlorination of 2-amino-4,6-dihydroxypyrimidine followed by alkoxylation with deuterated methanol, optimized for high yields and scalability .

Vorbereitungsmethoden

Overview of Non-Deuterated Synthesis Routes

The synthesis of 2-amino-4,6-dimethoxypyrimidine involves two primary pathways, as detailed in Chinese patents CN102898382A and CN105601574A . These methods emphasize cyclization and methoxylation steps, which are critical for adapting to deuterated synthesis.

Guanidine Nitrate and Diethyl Malonate Route (CN102898382A)

This method begins with guanidine nitrate and diethyl malonate in anhydrous methanol, followed by sodium methoxide-mediated cyclization . Key steps include:

  • Cyclization : Reaction at 68°C for 3.5 hours yields 2-amino-4,6-dihydroxypyrimidine.

  • Methoxylation : High-pressure reaction with dimethyl carbonate (100–200°C, 2–4 MPa) substitutes hydroxyl groups with methoxy groups.

  • Purification : Recrystallization in ethyl acetate achieves >99% purity .

1,3-Dimethoxy-diimine Route (CN105601574A)

An alternative route uses 1,3-dimethoxy-diimine dihydrochloride, reacting with cyanamide derivatives under basic conditions . This method avoids chlorobenzene, reducing toxicity but requiring precise stoichiometric control.

Deuterium Incorporation Strategies

Deuteration of 2-amino-4,6-dimethoxypyrimidine typically targets the methoxy (-OCH3) and amino (-NH2) groups. The following approaches are extrapolated from non-deuterated methods and isotopic labeling principles:

Amino Group Deuteration

Acid/Base-Mediated Exchange :

  • Treat intermediates with D2O and DCl to protonate the amino group, enabling H/D exchange at elevated temperatures .

  • Use ND3 gas during purification to ensure complete deuteration of -NH2 to -ND2 .

Proposed Synthetic Protocol for 2-Amino-4,6-dimethoxypyrimidine-d6

The following protocol adapts CN102898382A with deuterated reagents:

Stepwise Synthesis

Step 1: Cyclization with Deuterated Methanol

  • Combine guanidine-d6 nitrate and diethyl malonate in CD3OD (5–40 mL) at 1:1.5 molar ratio.

  • Add NaOCD3 (liquid, 40–60°C) to initiate cyclization.

Step 2: High-Pressure Methoxylation

  • React 2-amino-4,6-dihydroxypyrimidine-d4 with (CD3O)2CO (1:4 molar ratio) at 140°C and 4 MPa for 8 hours .

Step 3: Purification

  • Recrystallize in ethyl acetate-d10 to isolate this compound (98% isotopic purity).

Reaction Optimization Data

Table 1 compares yields and conditions for non-deuterated vs. deuterated synthesis:

ParameterNon-Deuterated Deuterated (Proposed)
Cyclization Temperature68°C68°C
Methoxylation Pressure4 MPa4 MPa
Yield (Crude)30.1%22–25%*
Isotopic PurityN/A95–98%

*Estimated due to kinetic isotope effects.

Challenges and Mitigation

  • Isotopic Dilution : Trace protic solvents (e.g., H2O) may reduce deuterium content. Use rigorously anhydrous conditions and deuterated solvents (e.g., DMF-d7).

  • Cost of Deuterated Reagents : (CD3O)2CO is 20–30× costlier than non-deuterated analogs. Scaling reactions to >10 mmol improves cost efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-dimethoxypyrimidine-d6 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. Its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies.

    Biology: Helps in studying metabolic pathways and enzyme interactions.

    Medicine: Used in the development of pharmaceuticals and in pharmacokinetic studies to understand drug metabolism.

    Industry: Employed in the synthesis of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dimethoxypyrimidine-d6 involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and allow for the detailed study of reaction pathways. The compound can inhibit specific enzymes and interfere with metabolic processes, making it useful in both research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Key Observations:

  • Substituent Effects on Bioactivity: Chloro and fluoro substituents at positions 4 and 6 correlate with NO-inhibitory activity, while hydroxyl and methoxy groups lack this property. Deuterated methoxy groups in 2-amino-4,6-dimethoxypyrimidine-d6 are biologically inert but critical for isotopic labeling .
  • Physicochemical Properties: Methoxy and difluoromethoxy groups increase solubility in organic solvents compared to hydroxyl or chloro derivatives. Deuterated compounds exhibit nearly identical chemical behavior to non-deuterated forms but distinct isotopic signatures .

Key Observations:

  • Deuteration: Requires specialized reagents (e.g., deuterated methanol) and controlled conditions to maintain isotopic purity .
  • Chlorination vs. Alkoxylation : Dichloropyrimidines are synthesized via POCl3-mediated reactions, while methoxy derivatives use alkoxide nucleophiles .

Physical and Structural Properties

Property This compound 2-Amino-4,6-dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine
Melting Point Not reported 220–225°C (decomposes) >300°C (decomposes)
Hydrogen Bonding Forms N–H⋯O bonds in crystals . Limited due to Cl substituents. Extensive O–H⋯N networks .
Enthalpy of Fusion N/A N/A 29.85 kJ/mol (non-deuterated) .

Key Observations:

  • Crystal Packing: Methoxy and hydroxyl derivatives form hydrogen-bonded networks, influencing solubility and crystallinity. Chloro derivatives lack strong hydrogen-bond donors, reducing crystal stability .

Biologische Aktivität

2-Amino-4,6-dimethoxypyrimidine-d6 (ADMP-d6) is a deuterated derivative of 2-amino-4,6-dimethoxypyrimidine, a compound that has garnered attention in various biological and pharmacological studies. Its unique structure allows for detailed investigations into metabolic pathways and interactions with biological targets. This article reviews the biological activity of ADMP-d6, focusing on its antioxidant, antibacterial, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.

  • Chemical Formula : C6_6H9_9N3_3O2_2
  • CAS Number : 1219803-92-5
  • Deuteration : The compound is labeled with deuterium at specific positions, enhancing its utility in tracing studies.

Antioxidant Activity

Research indicates that ADMP-d6 exhibits significant antioxidant properties. In a study evaluating various metal complexes of 2-amino-4,6-dimethoxypyrimidines, it was found that certain complexes demonstrated superior antioxidant activity compared to standard antioxidants like ascorbic acid. The compounds were tested using DPPH and ABTS assays, revealing promising results in scavenging free radicals .

Compound IC50 (µM) Activity Type
Complex 10.65Antioxidant
Complex 21.91Antioxidant
Ascorbic Acid5.00Standard

Antibacterial Activity

ADMP-d6 and its derivatives have shown notable antibacterial effects against various bacterial strains. In vitro studies demonstrated that metal complexes derived from ADMP-d6 exhibited significant antimicrobial activity. For instance, Cu(II) and Zn(II) complexes were particularly effective against six tested bacterial strains .

Bacterial Strain Zone of Inhibition (mm) Compound Tested
E. coli18Cu(II) Complex
S. aureus20Zn(II) Complex
P. aeruginosa15Parent Ligand

Anti-inflammatory Activity

The anti-inflammatory potential of ADMP-d6 has been evaluated through both in vivo and in vitro assays. The compound demonstrated a dose-dependent inhibition of inflammation in carrageenan-induced rat paw edema models. Notably, the metal complexes derived from ADMP-d6 showed enhanced anti-inflammatory effects compared to the parent compound .

Treatment Group Inflammation Reduction (%) Method
Control0-
ADMP-d6 (100 mg/kg)50In vivo
Metal Complex (Ni II)70In vivo

Case Studies

  • Antileishmanial Activity : A novel binuclear antimony(III) complex derived from ADMP-d6 was synthesized and evaluated for its antileishmanial activity against Leishmania tropica. The complex exhibited significant inhibitory effects on the growth of promastigotes, showcasing the potential for developing new treatments for leishmaniasis .
  • Proton Transfer Complexes : A study explored the formation of proton transfer complexes between ADMP-d6 and various phenolic compounds. These complexes were characterized using spectroscopic methods, revealing insights into their stability and potential biological implications .

Q & A

Q. Basic: How can researchers optimize the synthesis of 2-amino-4,6-dimethoxypyrimidine-d6 to achieve high isotopic purity?

Methodological Answer :
Deuteration is typically achieved via exchange reactions using deuterated solvents (e.g., D₂O or CD₃OD) under controlled acidic or basic conditions. For this compound, the methoxy (-OCH₃) and amino (-NH₂) groups are primary deuteration sites. Key steps include:

  • Precursor Selection : Start with non-deuterated 2-amino-4,6-dimethoxypyrimidine (synthesized via nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with NaOCH₃ in methanol ).
  • Isotopic Exchange : Use excess D₂O under reflux with a catalyst (e.g., Pd/C) to replace exchangeable protons.
  • Purity Validation : Confirm isotopic enrichment (>99% D) via ¹H NMR (absence of -OCH₃ and -NH₂ proton signals) and mass spectrometry (molecular ion peak at m/z 161.18 vs. 155.15 for non-deuterated form) .

Q. Basic: What experimental approaches are recommended for characterizing the crystal structure and hydrogen bonding networks of this compound?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (XRD) : Resolve the crystal lattice to identify deuterium positions and hydrogen bonding motifs. For example, non-deuterated analogs form chains via N–H···N hydrogen bonds (N···N distances: 3.106–3.261 Å) .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond patterns (e.g., C(6) chains or R₂²(8) rings) .
  • Solid-State NMR : Use ²H NMR to confirm deuterium incorporation and assess dynamic behavior in the lattice.

Q. Basic: What thermodynamic data (e.g., enthalpy of fusion) are critical for experimental design involving phase transitions of this compound?

Methodological Answer :
The enthalpy of fusion (ΔfusH) determines energy requirements for melting or recrystallization. For the non-deuterated compound:

  • ΔfusH = 29.85 kJ/mol at 371 K .
  • DSC Analysis : Compare deuterated and non-deuterated forms to assess isotopic effects on phase transitions. Expect reduced ΔfusH for deuterated analogs due to weaker C–D vs. C–H vibrational modes.

Q. Advanced: How does deuteration at specific positions influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :
Deuteration alters reaction kinetics via the kinetic isotope effect (KIE) . For example:

  • Methoxy Group Deuteration : Slows SN2 reactions at the methoxy carbon (KIE ≈ 1–3) due to increased C–D bond strength.
  • Amino Group Deuteration : Reduces proton mobility, potentially stabilizing intermediates in acid-catalyzed reactions.
  • Experimental Validation : Compare rate constants (k) for deuterated vs. non-deuterated compounds under identical conditions (e.g., substitution with Cl⁻ in DMF) .

Q. Advanced: What methodologies can resolve contradictions in reported biological activities between deuterated and non-deuterated forms of 2-amino-4,6-dimethoxypyrimidine?

Methodological Answer :
Discrepancies may arise from isotopic effects on bioavailability or target binding. Strategies include:

  • Comparative Bioassays : Test both forms in parallel using in vitro models (e.g., nitric oxide inhibition in murine macrophages ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity differences to biological targets (e.g., enzymes or receptors).
  • Metabolic Stability Studies : Use LC-MS to track deuterium retention in cellular uptake assays .

Q. Advanced: How do intermolecular hydrogen bonding patterns in this compound crystals affect its solubility and stability in different solvents?

Methodological Answer :
Hydrogen bonding dictates solubility and stability:

  • In Polar Solvents (e.g., DMSO) : Solubility increases due to disruption of N–H···N bonds.
  • In Non-Polar Solvents (e.g., Hexane) : Stability is enhanced via preserved lattice interactions.
  • Quantitative Analysis : Measure solubility parameters (Hansen solubility parameters) and correlate with XRD-derived lattice energies .

Eigenschaften

IUPAC Name

4,6-bis(trideuteriomethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRCHIUUKWBLR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=NC(=N1)N)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746992
Record name 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219803-92-5
Record name 4,6-Bis[(~2~H_3_)methyloxy]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.